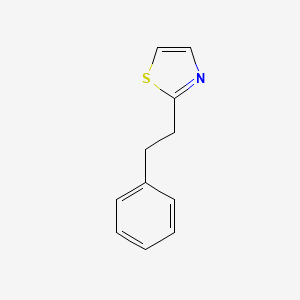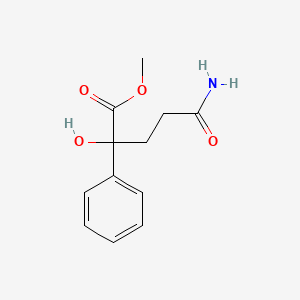![molecular formula C14H20N2O2S2 B14712952 2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate CAS No. 22134-63-0](/img/structure/B14712952.png)
2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate is a chemical compound with the molecular formula C14H20N2O2S2 and a molecular weight of 312.45 g/mol . This compound is known for its unique structure, which includes a diethylcarbamothioyl group and a phenyl methylcarbamate moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate involves several steps. One common method includes the reaction of diethylcarbamothioyl chloride with 2-mercaptomethylphenyl methylcarbamate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the carbamate group, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparación Con Compuestos Similares
2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate can be compared with other similar compounds, such as:
2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl ethylcarbamate: This compound has a similar structure but with an ethyl group instead of a methyl group.
2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl propylcarbamate: This compound features a propyl group, which may alter its chemical and biological properties.
2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl butylcarbamate: The presence of a butyl group can significantly change the compound’s reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties.
Propiedades
Número CAS |
22134-63-0 |
|---|---|
Fórmula molecular |
C14H20N2O2S2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
[2-(diethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O2S2/c1-4-16(5-2)14(19)20-10-11-8-6-7-9-12(11)18-13(17)15-3/h6-9H,4-5,10H2,1-3H3,(H,15,17) |
Clave InChI |
BOGZMIUCVNLSEU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SCC1=CC=CC=C1OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


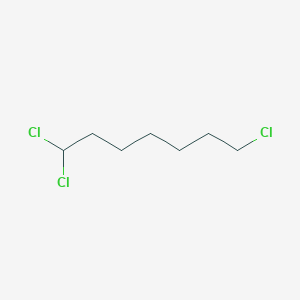
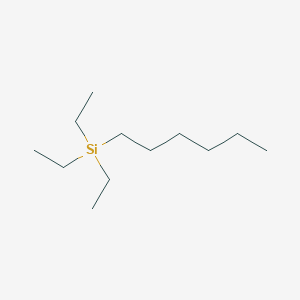
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)

![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)
![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)
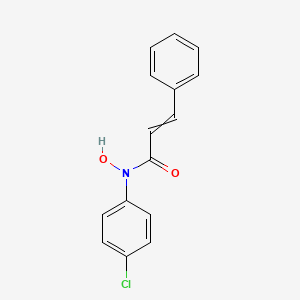
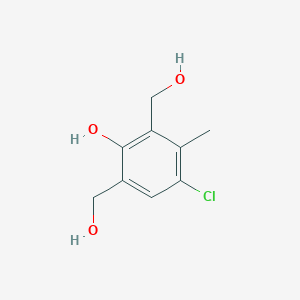
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
